N-(4-{[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-[4-({4-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features a thiophene ring, a piperazine ring, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Piperazine Derivative Synthesis: The piperazine ring is often synthesized from ethylenediamine and diethylene glycol.
Coupling Reaction: The thiophene derivative is then coupled with the piperazine derivative using a sulfonyl chloride as a linking agent under basic conditions.
Acetylation: The final step involves acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-({4-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({4-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Shares the thiophene ring but differs in the rest of the structure.
Thiophenes: A class of compounds containing the thiophene ring.
Piperazine derivatives: Compounds containing the piperazine ring.
Uniqueness
N-[4-({4-[(THIOPHEN-2-YL)METHYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of a thiophene ring, a piperazine ring, and a sulfonyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H21N3O3S2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C17H21N3O3S2/c1-14(21)18-15-4-6-17(7-5-15)25(22,23)20-10-8-19(9-11-20)13-16-3-2-12-24-16/h2-7,12H,8-11,13H2,1H3,(H,18,21) |
InChI Key |
AMJCKUSZFZKGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 |
Origin of Product |
United States |
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